2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester
CAS No.: 90147-64-1
Cat. No.: VC16039548
Molecular Formula: C14H26O3Si
Molecular Weight: 270.44 g/mol
* For research use only. Not for human or veterinary use.
![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester - 90147-64-1](/images/structure/VC16039548.png)
Specification
CAS No. | 90147-64-1 |
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Molecular Formula | C14H26O3Si |
Molecular Weight | 270.44 g/mol |
IUPAC Name | ethyl 3-(3-trimethylsilyloxycyclohex-2-en-1-yl)propanoate |
Standard InChI | InChI=1S/C14H26O3Si/c1-5-16-14(15)10-9-12-7-6-8-13(11-12)17-18(2,3)4/h11-12H,5-10H2,1-4H3 |
Standard InChI Key | ZDBIYPYXQWBGAN-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCC1CCCC(=C1)O[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The compound is systematically named 2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester, reflecting its three primary components:
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A cyclohexene ring substituted at position 1 with a propanoic acid group.
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A trimethylsilyl (TMS) ether at position 3 of the cyclohexene ring.
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An ethyl ester functional group on the propanoic acid moiety .
Its molecular formula is C15H28O3Si, with a calculated molecular weight of 284.46 g/mol. The presence of the TMS group introduces steric bulk and lipophilicity, while the ethyl ester enhances solubility in nonpolar solvents.
Stereochemical Considerations
The cyclohexene ring introduces potential stereoisomerism, though specific configurations (cis/trans or enantiomeric forms) remain undocumented in literature. Computational modeling could clarify preferred conformations, but experimental data from techniques like X-ray crystallography or NMR spectroscopy are absent.
Synthetic Pathways and Reactivity
Synthesis Strategies
While explicit protocols for this compound are scarce, analogous silyl ethers are typically synthesized via:
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Silylation of Alcohols: Reaction of 3-hydroxy-2-cyclohexene-1-propanoic acid with trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole.
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Esterification: Subsequent treatment with ethanol under acidic or enzymatic conditions to form the ethyl ester .
A hypothetical reaction sequence is outlined below:
Stability and Reactivity
The TMS group confers stability against nucleophilic attack but is susceptible to hydrolysis under acidic or basic conditions. The ethyl ester is hydrolyzable to the corresponding carboxylic acid, enabling controlled deprotection in multistep syntheses.
Physicochemical Properties
Experimental and Predicted Data
The absence of empirical data on melting/boiling points and solubility underscores the need for experimental characterization.
Research Gaps and Future Directions
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Experimental Characterization: Priority should be given to determining melting/boiling points, solubility, and spectroscopic profiles (IR, NMR, MS).
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Biological Activity Screening: Evaluation of antimicrobial, anticancer, or enzymatic inhibition properties.
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Catalytic Studies: Exploration in asymmetric catalysis or polymer synthesis.
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